molecular formula C11H17Cl3N2 B2949126 4-(3-Chlorophenyl)piperidin-4-amine dihydrochloride CAS No. 1707369-71-8

4-(3-Chlorophenyl)piperidin-4-amine dihydrochloride

Cat. No.: B2949126
CAS No.: 1707369-71-8
M. Wt: 283.62
InChI Key: LMXAJLOMUHPODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H17Cl3N2 and a molecular weight of 283.62 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-chlorobenzaldehyde with piperidine under specific conditions to form the intermediate 4-(3-chlorophenyl)piperidine. This intermediate is then subjected to further reactions, such as amination, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

4-(3-Chlorophenyl)piperidin-4-amine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Chlorophenyl)piperidin-4-amine dihydrochloride include other piperidine derivatives, such as:

  • 4-(4-Chlorophenyl)piperidin-4-amine
  • 4-(2-Chlorophenyl)piperidin-4-amine
  • 4-(3-Fluorophenyl)piperidin-4-amine

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(3-chlorophenyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11;;/h1-3,8,14H,4-7,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXAJLOMUHPODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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